molecular formula C11H15ClN2O2 B14205883 2-Furancarboxamide, 4-chloro-N,N-dimethyl-5-(1-pyrrolidinyl)- CAS No. 826991-44-0

2-Furancarboxamide, 4-chloro-N,N-dimethyl-5-(1-pyrrolidinyl)-

Cat. No.: B14205883
CAS No.: 826991-44-0
M. Wt: 242.70 g/mol
InChI Key: AAZVLMUWVXAHBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Furancarboxamide, 4-chloro-N,N-dimethyl-5-(1-pyrrolidinyl)- is a chemical compound that belongs to the class of furancarboxamides. This compound is characterized by the presence of a furan ring, a carboxamide group, a chlorine atom, and a pyrrolidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxamide, 4-chloro-N,N-dimethyl-5-(1-pyrrolidinyl)- involves multiple steps. One common method includes the reaction of 4-chloro-5-(1-pyrrolidinyl)-2-furancarboxylic acid with N,N-dimethylamine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxamide, 4-chloro-N,N-dimethyl-5-(1-pyrrolidinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted furancarboxamides.

Scientific Research Applications

2-Furancarboxamide, 4-chloro-N,N-dimethyl-5-(1-pyrrolidinyl)- is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Furancarboxamide, 4-chloro-N,N-dimethyl-5-(1-pyrrolidinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)-N-2-thiazolyl-
  • 2-Furancarboxamide, N-methyl-

Uniqueness

2-Furancarboxamide, 4-chloro-N,N-dimethyl-5-(1-pyrrolidinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

826991-44-0

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

4-chloro-N,N-dimethyl-5-pyrrolidin-1-ylfuran-2-carboxamide

InChI

InChI=1S/C11H15ClN2O2/c1-13(2)10(15)9-7-8(12)11(16-9)14-5-3-4-6-14/h7H,3-6H2,1-2H3

InChI Key

AAZVLMUWVXAHBZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(O1)N2CCCC2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.